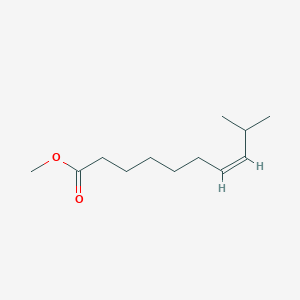

Methyl (Z)-9-methyldec-7-enoate

Description

Properties

CAS No. |

112375-43-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl (Z)-9-methyldec-7-enoate |

InChI |

InChI=1S/C12H22O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |

InChI Key |

SGCIEONKUDROAO-CLFYSBASSA-N |

Isomeric SMILES |

CC(C)/C=C\CCCCCC(=O)OC |

Canonical SMILES |

CC(C)C=CCCCCCC(=O)OC |

Origin of Product |

United States |

Biochemical and Chemical Ecological Studies of Methyl Z 9 Methyldec 7 Enoate

Investigation of Methyl (Z)-9-methyldec-7-enoate as a Semiochemical in Insect Systems

This compound has been identified as a semiochemical, a chemical signal that mediates interactions between organisms. In insect systems, it primarily functions as a pheromone, influencing the behavior of other individuals of the same species. ontosight.ai

Role as a Pheromone Component in Specific Insect Species

Research has established that this compound acts as a pheromone or a component of pheromone blends in certain insect species. ontosight.ai Pheromones are crucial for various insect behaviors, including mating, aggregation, and alarm signaling. The presence and specific ratio of this compound in a pheromone blend can be critical for eliciting a specific behavioral response. While the text points to its role as a pheromone, specific insect species in which it has been identified are not detailed in the provided search results.

Elucidation of Biological Receptor Interactions and Signal Transduction Pathways

The perception of pheromones like this compound by insects involves specialized chemosensory neurons housed in sensilla, typically located on the antennae. The binding of the pheromone molecule to specific odorant receptors (ORs) on the dendritic membrane of these neurons is the initial step in a signal transduction cascade. This binding event triggers a conformational change in the receptor, leading to the opening of ion channels and the generation of an electrical signal. This signal is then transmitted to the antennal lobe and higher brain centers, where it is processed to elicit a specific behavioral response. The precise ORs and the downstream signaling pathways involved in the detection of this compound are areas of ongoing research.

Chemoecological Impact and Behavioral Modulation in Target Organisms

The release of this compound into the environment can significantly influence the behavior of target insect populations. As a pheromone, its primary role is often related to reproduction, acting as a long-range attractant for potential mates. ontosight.ai This chemoecological impact makes it a compound of interest for integrated pest management (IPM) strategies. By synthesizing this pheromone, it is possible to lure specific pest insects into traps for monitoring or mass trapping, or to disrupt their mating by saturating an area with the scent, making it difficult for males to locate females. This approach offers a more targeted and potentially more environmentally benign alternative to broad-spectrum insecticides. ontosight.ai

Biosynthetic Pathways of Branched-Chain Unsaturated Esters in Natural Systems

The biosynthesis of branched-chain unsaturated esters, such as this compound, in insects is a complex process that starts with primary metabolites. researchgate.net Insects utilize a limited set of biochemical pathways for de novo synthesis. researchgate.net The general pathway for many insect pheromones, particularly in Lepidoptera, begins with fatty acid synthesis. nih.gov

The process starts with acetyl-CoA, which is converted into fatty acyl-CoA units. nih.govnih.gov Through a series of elongation steps, very-long-chain fatty acids (VLCFAs) are produced. nih.gov For the creation of branched-chain hydrocarbons, methylmalonyl-CoA units are incorporated into the fatty acid chain instead of malonyl-CoA units at specific locations. nih.gov The methylmalonyl-CoA can be derived from amino acids like valine, methionine, and isoleucine, or from propionate, which can also be supplied by gut microbes. nih.gov

Desaturase enzymes then introduce double bonds at specific positions within the fatty acyl-CoA chain, leading to unsaturated compounds. nih.govnih.gov Following desaturation and any necessary chain shortening through β-oxidation, the final modification steps occur. nih.govoup.com These can include reduction to an alcohol, oxidation to an aldehyde, or esterification to form an acetate (B1210297) ester, resulting in the final pheromone component. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Stereoisomers in Biological Contexts

The biological activity of this compound is intrinsically linked to its specific chemical structure. ontosight.ai Structure-activity relationship (SAR) studies investigate how variations in the molecular structure affect its function as a pheromone.

Key structural features that are critical for its activity include:

The (Z)-configuration of the double bond: The geometry around the double bond is often crucial for proper binding to the insect's odorant receptors. The corresponding (E)-isomer may be inactive or even inhibitory. ontosight.ai

The position of the double bond: The location of the double bond at the 7th carbon is a key determinant of its biological specificity.

The methyl branch at the 9th carbon: The presence and position of this methyl group contribute to the molecule's unique shape and are likely important for receptor recognition.

The methyl ester functional group: This group influences the compound's volatility and solubility, which are important for its dispersal in the environment and interaction with the receptor.

SAR studies involve synthesizing and testing various analogs and stereoisomers of the natural pheromone to understand which structural elements are essential for a biological response. This knowledge is vital for designing effective and highly specific synthetic pheromones for pest management applications. ontosight.ai

Environmental Fate and Degradation Mechanisms in Ecological Systems

The environmental fate of semiochemicals like this compound is an important consideration for their use in pest management. Once released, these compounds are subject to various degradation processes. The persistence of a compound in the environment is influenced by factors such as its chemical structure, bioavailability, and the presence of organisms capable of metabolizing it. nih.gov

Potential degradation mechanisms in ecological systems include:

Abiotic Degradation: This includes processes like photodegradation (breakdown by sunlight) and hydrolysis (reaction with water). The ester functional group in this compound could be susceptible to hydrolysis.

Biotic Degradation: Microorganisms in the soil and water can metabolize organic compounds, breaking them down into simpler, less active substances. The biodegradability of a chemical is a key factor in its environmental persistence. nih.gov

Predictive models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can be used to estimate the potential for environmental persistence and toxicity of chemical compounds. nih.gov These models analyze the molecular structure to predict its likely fate in the environment. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H20O2 | epa.gov |

| Average Mass | 184.279 g/mol | epa.gov |

| Monoisotopic Mass | 184.14633 g/mol | epa.gov |

| CAS Number | 62472-90-6 | epa.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-7-dodecenol |

| (Z)-9-dodecenol |

| (Z)-7-tetradecenol |

| (Z,E)-9,12-tetradecadienyl acetate |

| Z9-14:CoA |

| Z11-14:CoA |

| Z9-16:CoA |

| Acetyl-CoA |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Valine |

| Methionine |

| Isoleucine |

| Propionate |

| (E,E)-8,10-dodecadienoic acid |

| Tetradecanoic acid |

| Hexadecanoic acid |

| Methyl dec-7-enoate |

| Methyl 9-octadecenoate |

| (Z)-12-Nonadecen-9-one |

| (Z)-Methyl heptadec-9-enoate |

| Methyl hexadec-9-enoate |

| (Z)-9-Methyldec-7-en-2-one |

| Cholesterol |

| Sitosterol |

| Stigmasterol |

| Campesterol |

| 7-dehydrocholesterol |

| Ergosterol |

| Ergosta-5,7,24(28)-trienol |

| Z11-16:CoA |

| Atractylodin |

| Imidacloprid |

| Clothianidin |

| Dihydrorotenone |

| Chlorantraniliprole |

| α-Phellandrene |

| Fenpropathrin |

| Profenofos |

| Novaluron |

| Tebufenozide |

| VUAA1 |

| Phenoxyacetic acid |

| Tolfenpyrad |

| β-Damascone |

| Bifenazate |

| Fenitrothion |

| Tectoquinone |

| 5-Pentadecylresorcinol |

| cis-Jasmone |

| Flufenoxuron |

| 1-Octacosanol |

| Carbaryl |

| Chlorobenzuron |

| 2-(Cyclohex-2-en-1-yl)acetaldehyde |

Advanced Spectroscopic and Chromatographic Characterization of Methyl Z 9 Methyldec 7 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural elucidation of Methyl (Z)-9-methyldec-7-enoate. Both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: This technique would be used to determine the number of different types of protons and their neighboring environments. Key expected signals would include:

A singlet for the methyl ester protons (-OCH₃).

Multiplets for the olefinic protons of the (Z)-double bond, with their characteristic coupling constants helping to confirm the cis stereochemistry.

Signals for the methylene (B1212753) (-CH₂-) and methine (-CH-) groups in the aliphatic chain.

Doublets for the terminal methyl groups at the 9-position.

¹³C NMR Spectroscopy: This would reveal the number of unique carbon atoms in the molecule. Expected chemical shifts would correspond to:

The carbonyl carbon of the ester group.

The carbons of the C=C double bond.

The carbon of the methoxy (B1213986) group.

The various aliphatic carbon atoms along the chain.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | m | 2H | H-7, H-8 |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.3 | t | 2H | H-2 |

| ~2.0 | m | 1H | H-9 |

| ~1.6 | m | 2H | H-3 |

| ~1.3 | m | 4H | H-4, H-5 |

| ~0.9 | d | 6H | C-10, C-9-CH₃ |

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C-1 (C=O) |

| ~130 | C-7, C-8 |

| ~51.5 | -OCH₃ |

| ~34 | C-2 |

| ~32 | C-9 |

| ~29 | Aliphatic CH₂ |

| ~25 | Aliphatic CH₂ |

| ~22.5 | C-10, C-9-CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. The molecular ion peak [M]⁺ would confirm the compound's molecular mass. For esters, common fragmentation patterns include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangements. nih.gov Electron Ionization (EI) would likely be used to induce fragmentation, and the resulting mass-to-charge ratios (m/z) of the fragments would help to piece together the structure.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 184 | [M]⁺ (Molecular Ion) |

| 153 | [M - OCH₃]⁺ |

| 125 | [M - COOCH₃]⁺ |

| 74 | McLafferty rearrangement fragment [CH₃OC(O)CH₂CH₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for:

A strong C=O stretch from the ester group, typically around 1740 cm⁻¹.

C-O stretching vibrations.

A C=C stretch for the alkene, which for a cis isomer is often weaker.

=C-H stretching for the hydrogens on the double bond.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Raman Spectroscopy: This technique would be particularly useful for observing the C=C double bond stretch, which is often strong in the Raman spectrum for symmetrically substituted alkenes.

Hypothetical IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=C stretch (alkene) |

| ~1200-1100 | C-O stretch |

Gas Chromatography-Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Ratio Determination

Gas chromatography is a powerful technique for separating volatile compounds and assessing purity.

GC-FID: Using a flame ionization detector, the purity of a sample of this compound can be determined. The area of the peak corresponding to the compound relative to the total area of all peaks gives a measure of its purity. By using appropriate capillary columns (e.g., polar columns like those with a polyethylene (B3416737) glycol stationary phase), it would be possible to separate the (Z)- and (E)-isomers, allowing for the determination of the isomeric ratio in a sample. epa.govspectrabase.com

GC-MS: Coupling a gas chromatograph to a mass spectrometer allows for the identification of the components of a mixture. As the compounds elute from the GC column, they are introduced into the mass spectrometer, providing a mass spectrum for each peak. This is invaluable for confirming the identity of the main peak as this compound and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC) for Separation of Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC. For a relatively nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. ontosight.ai A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be effective. ontosight.ai HPLC can be used for preparative purposes to isolate the pure compound from a reaction mixture or for analytical purposes to assess purity. Chiral HPLC, using a specialized chiral stationary phase, could be employed to separate enantiomers if a chiral center were present in the molecule. medchemexpress.com

Theoretical Chemistry and Computational Modeling of Methyl Z 9 Methyldec 7 Enoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of Methyl (Z)-9-methyldec-7-enoate. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, which is fundamental to the molecule's stability and reactivity. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation for the molecule.

These calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. The distribution of the electrostatic potential on the molecular surface can also be mapped, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the pheromone will interact with its receptor and for understanding its chemical reactivity. mdpi.com

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Table 1: Hypothetical Quantum Chemical Parameters for this compound.

Conformational Analysis and Energy Minimization Studies of the (Z)-Isomer

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. lumenlearning.comlibretexts.org The various conformations, or conformers, possess different potential energies, and the most stable conformation is the one with the minimum energy.

Computational methods are used to systematically explore the conformational space of the molecule. By rotating the single bonds in the carbon chain, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the stable conformers. The relative energies of different conformers, such as anti, gauche, and eclipsed forms, can be calculated to determine their populations at a given temperature. maricopa.edu For the (Z)-isomer, the geometry of the double bond is fixed, but the rest of the aliphatic chain can adopt numerous conformations that influence how the molecule fits into its receptor.

| Conformer | Dihedral Angle (C6-C7-C8-C9) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 0° | 5.0 |

Table 2: Hypothetical Relative Energies of Key Conformers of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which is essential for the structural elucidation of newly synthesized or isolated compounds. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its identification and characterization.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. scilit.com By predicting the ¹H and ¹³C chemical shifts for each atom in the molecule, a theoretical spectrum can be generated and compared with experimental data to confirm the structure. nih.govresearchgate.net Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum and can be used to identify the presence of specific functional groups, such as the carbonyl (C=O) of the ester and the carbon-carbon double bond (C=C).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (OCH₃) | 51.5 | 3.67 |

| C2 (C=O) | 174.2 | - |

| C7 | 123.8 | 5.35 |

| C8 | 132.5 | 5.38 |

| C11 (CH₃) | 19.8 | 0.88 |

Table 3: Hypothetical Predicted NMR Chemical Shifts for Selected Atoms in this compound.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1735 | Stretching |

| C=C (Z-alkene) | 1650 | Stretching |

| C-O (Ester) | 1170 | Stretching |

Table 4: Hypothetical Predicted IR Frequencies for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions in Pheromone Systems

To understand how this compound functions as a pheromone, it is crucial to study its interaction with its corresponding receptor, typically a Pheromone Binding Protein (PBP). nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. scienceopen.comnih.gov This method places the pheromone into the binding pocket of the PBP and scores the different poses based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to investigate the dynamic behavior of the pheromone-receptor complex over time. frontiersin.orgdigitellinc.com MD simulations provide a detailed view of the conformational changes that occur upon binding and can reveal the key amino acid residues in the receptor that are involved in the interaction. nih.gov This information is critical for understanding the basis of pheromone specificity and can guide the design of molecules that can either mimic or block the natural pheromone.

| Pheromone Binding Protein (PBP) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical PBP from a target pest | -8.2 | Phe12, Trp37, Phe118 |

Table 5: Hypothetical Molecular Docking Results for this compound with a Pheromone Binding Protein.

In Silico Approaches for Predicting Chemical Reactivity and Synthetic Outcomes

In silico methods are increasingly used to predict the chemical reactivity and potential synthetic pathways for molecules like this compound. nih.gov The electronic properties calculated through quantum chemistry (see section 5.1) can be used to predict the most likely sites for chemical reactions. For example, regions of high electron density are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack.

Computational models can also be used to predict the outcomes of specific reactions. researchgate.net For instance, the susceptibility of the ester group to hydrolysis under acidic or basic conditions can be estimated. Furthermore, by simulating the interaction of the molecule with metabolic enzymes, such as cytochrome P450s, potential metabolic pathways can be predicted. pensoft.net This is important for understanding the environmental fate of the pheromone and for designing more stable and effective analogues.

Chemical Transformations and Derivatization Strategies for Methyl Z 9 Methyldec 7 Enoate

Stereoselective Hydrogenation and Epoxidation of the Double Bond

The carbon-carbon double bond in Methyl (Z)-9-methyldec-7-enoate is a prime site for functionalization, particularly through stereoselective hydrogenation and epoxidation.

Stereoselective Hydrogenation: The (Z)-alkene can be reduced to the corresponding saturated methyl ester, methyl 9-methyldecanoate. Stereoselective hydrogenation, if applicable to a chiral variant of this molecule, would aim to control the formation of new stereocenters. Catalytic hydrogenation of unsaturated fatty acid esters is a well-established industrial process, often employing heterogeneous catalysts like nickel, palladium, or platinum. youtube.comumn.edugoogle.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity and avoiding unwanted side reactions like cis-trans isomerization. google.com For fine chemical synthesis, homogeneous catalysts, such as those based on rhodium or ruthenium, can offer higher stereoselectivity. nih.gov

Specific research detailing the stereoselective hydrogenation of this compound, including catalysts, reaction conditions, and yields, is not available in the provided search results.

Stereoselective Epoxidation: Epoxidation of the double bond would yield the corresponding epoxide, methyl (Z)-7,8-epoxy-9-methyldecanoate. This transformation introduces a reactive three-membered ring, which can be opened by various nucleophiles to introduce a wide range of functional groups. Common reagents for epoxidation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the epoxide. Asymmetric epoxidation methods, such as the Sharpless epoxidation, could be employed if a chiral alcohol derivative were synthesized first, allowing for the creation of specific enantiomers of the epoxide.

Detailed studies on the stereoselective epoxidation of this compound are not present in the available search results.

Hydrolysis of the Methyl Ester and Subsequent Carboxylic Acid Reactions

The ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, (Z)-9-methyldec-7-enoic acid. This hydrolysis can be catalyzed by acids or bases, or effected by enzymes like lipases. monash.edunih.gov

The resulting carboxylic acid is a versatile intermediate. It can undergo a variety of standard carboxylic acid reactions, including:

Salt formation: Reaction with a base to form a carboxylate salt.

Conversion to acid chlorides: Reaction with reagents like thionyl chloride or oxalyl chloride.

Formation of other esters: Esterification with different alcohols under acidic conditions.

Amide formation: Reaction with amines, often activated by coupling agents.

A kinetic model for the enzyme-limited hydrolysis of fatty acid methyl esters (FAMEs) has been developed, which could provide a framework for optimizing the hydrolysis of this specific compound. monash.edu

| Transformation | Product | General Reagents |

| Hydrolysis | (Z)-9-methyldec-7-enoic acid | H₃O⁺ or OH⁻, Lipase |

Specific protocols and kinetic data for the hydrolysis of this compound are not documented in the provided search results.

Transesterification to Produce Other Alkyl Esters

Transesterification is a key reaction for modifying the ester group of this compound to produce other alkyl esters. wikipedia.orgmasterorganicchemistry.com This process involves reacting the methyl ester with a different alcohol in the presence of a catalyst, which can be an acid, a base, or an enzyme. wikipedia.orgmasterorganicchemistry.com For example, reaction with ethanol (B145695) would yield Ethyl (Z)-9-methyldec-7-enoate and methanol (B129727). The equilibrium can be shifted towards the desired product by using an excess of the reactant alcohol or by removing the methanol as it is formed. wikipedia.org This strategy is widely used in the production of biodiesel from vegetable oils. masterorganicchemistry.com

| Reactant Alcohol | Potential Product | Catalyst Type |

| Ethanol | Ethyl (Z)-9-methyldec-7-enoate | Acid, Base, or Lipase |

| Propanol | Propyl (Z)-9-methyldec-7-enoate | Acid, Base, or Lipase |

| Butanol | Butyl (Z)-9-methyldec-7-enoate | Acid, Base, or Lipase |

While the principles of transesterification are well-understood, specific examples of this reaction with this compound and various alcohols are not detailed in the provided search results.

Functionalization at the Methyl Branch and Carbon Chain

The methyl branch and the aliphatic carbon chain of this compound present opportunities for further functionalization, although these transformations are generally more challenging than reactions at the double bond or ester group. Methods for the functionalization of unactivated C-H bonds are an active area of research in organic chemistry.

Potential, though not specifically documented, strategies could include:

Radical halogenation: Introduction of a halogen at the tertiary carbon of the methyl branch or at allylic positions.

Oxidation: Selective oxidation of C-H bonds to introduce hydroxyl or carbonyl groups, potentially guided by directing groups or specific catalysts.

The presence of the methyl branch influences the physical properties of the molecule, such as its packing and self-assembly behavior, which is a known phenomenon in long-chain fatty acids. nih.gov

Specific methods for the functionalization of the methyl branch or the carbon chain of this compound are not described in the available search results.

Synthesis of Amide Analogues and Related Bio-inspired Structures (e.g., Homocapsaicin (B107785) analogues)

The conversion of this compound to amide analogues represents a significant derivatization pathway. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by amidation with a desired amine. Alternatively, direct aminolysis of the methyl ester can be performed, though this often requires more forcing conditions or specific catalysts.

A particularly interesting application is the synthesis of bio-inspired structures like homocapsaicin analogues. Capsaicin (B1668287), the pungent compound in chili peppers, and its analogues have shown a range of biological activities. The synthesis of novel long-chain unsaturated fatty acid analogues of capsaicin has been explored by condensing fatty acids with vanillylamine. olemiss.edu This suggests a potential route to synthesize a homocapsaicin analogue from (Z)-9-methyldec-7-enoic acid.

| Amine | Potential Amide Product |

| Ammonia | (Z)-9-methyldec-7-enamide |

| Vanillylamine | N-((4-hydroxy-3-methoxyphenyl)methyl)-(Z)-9-methyldec-7-enamide (Homocapsaicin analogue) |

The synthesis of amide analogues, including homocapsaicin analogues, specifically from this compound, has not been reported in the provided search results.

Applications in the Synthesis of Specialty Chemicals and Intermediates from Renewable Feedstocks

Fatty acid-derived molecules are increasingly recognized as valuable platform chemicals from renewable resources. nih.govresearchgate.net Branched-chain fatty acids and their esters, such as this compound, can serve as building blocks for a variety of specialty chemicals. usda.govdoi.org The combination of a double bond, an ester, and a branched chain in one molecule provides a versatile scaffold for chemical synthesis.

Potential applications, based on transformations of similar molecules, include:

Polymers: The di-acid or diol derivatives obtained after oxidative cleavage or reduction could be used as monomers for polyesters or polyamides.

Surfactants: The carboxylic acid or its salts could exhibit surfactant properties.

Lubricants: Long-chain esters with branched structures can have desirable properties for use as biolubricants.

Pheromones: As this compound is related to insect pheromones, its derivatives could be explored for pest management applications. ontosight.ainih.govnih.gov

The production of such fatty acid-derived chemicals can be achieved through both chemical and biotechnological routes, for instance, by using engineered microbes. nih.govgoogle.comgoogle.comresearchgate.net

While the potential exists, specific examples of the large-scale synthesis of specialty chemicals and intermediates from this compound as a renewable feedstock are not available in the provided search results.

Emerging Research Frontiers and Future Prospects for Methyl Z 9 Methyldec 7 Enoate Studies

Development of More Efficient and Sustainable Synthetic Routes from Biomass

The current industrial synthesis of insect pheromones, including Methyl (Z)-9-methyldec-7-enoate, often relies on petrochemical-based starting materials and multi-step processes, which can be costly and generate environmentally hazardous byproducts. A significant emerging research frontier is the development of more efficient and sustainable synthetic routes, with a particular focus on utilizing biomass as a renewable feedstock.

Future research is anticipated to focus on biocatalytic processes for the synthesis of branched-chain fatty acid esters like this compound. nih.govresearchgate.net The use of enzymes, such as lipases, in solvent-free mediums offers a greener alternative to traditional chemical synthesis. nih.govresearchgate.net These biocatalysts can perform esterification reactions with high selectivity, reducing the formation of unwanted byproducts. nih.govresearchgate.net While studies have demonstrated the successful biocatalytic synthesis of other branched-chain esters, a key future prospect is the application and optimization of these methods for the specific production of this compound. nih.govresearchgate.net This will involve screening for novel enzymes with high specificity for the precursor molecules of this pheromone and optimizing reaction conditions to maximize yield and purity.

Another promising avenue is the metabolic engineering of microorganisms or plants to produce pheromone precursors or the final compound itself. unl.edu By introducing the necessary biosynthetic genes into a suitable host, such as yeast or oilseed crops like Camelina sativa, it may be possible to create "biofactories" for the large-scale, cost-effective, and sustainable production of this compound. unl.edu Research in this area would build upon recent successes in producing other insect pheromones in engineered plants. unl.edu

Table 1: Comparison of Synthetic Routes for Insect Pheromones

| Synthesis Method | Advantages | Disadvantages | Relevance to this compound |

| Traditional Chemical Synthesis | Established and scalable. | Relies on petrochemicals, can produce hazardous waste. | Current primary method of production. |

| Biocatalysis (e.g., using lipases) | Environmentally friendly, high selectivity, mild reaction conditions. nih.govresearchgate.net | Can be slower than chemical synthesis, enzyme stability can be a challenge. nih.gov | High potential for future sustainable synthesis. |

| Metabolic Engineering (Microorganisms/Plants) | Potentially very low-cost and sustainable at scale, uses renewable feedstocks. unl.edu | Complex to develop, yields may initially be low. | A long-term, highly promising research direction. |

Advanced Understanding of Pheromonal Perception and Molecular Recognition at the Receptor Level

The precise mechanism by which this compound is detected by the khapra beetle's olfactory system is a critical area of ongoing and future research. A deeper understanding of pheromonal perception at the molecular level is essential for designing more effective and specific pest management tools.

Future studies will likely focus on identifying and characterizing the specific olfactory receptors (ORs) in Trogoderma granarium that bind to this compound. frontiersin.orgscilit.com This involves molecular techniques to clone and express candidate ORs in heterologous systems to test their response to the pheromone. Once identified, the three-dimensional structure of these receptors can be determined, providing a blueprint for how the pheromone molecule fits into the binding pocket.

Computational modeling will play a crucial role in this endeavor. nih.govresearchgate.net By simulating the interaction between this compound and its receptor, researchers can predict binding affinities and understand the key structural features of the pheromone that are essential for its activity. nih.govresearchgate.net This knowledge can then be used to design novel, more potent agonists or antagonists that could either enhance the trapping efficacy of lures or disrupt the beetle's communication.

Furthermore, the role of chemosensory proteins (CSPs) in the perception of this pheromone is another important research frontier. wikipedia.orgmdpi.com These small, soluble proteins are believed to transport hydrophobic pheromone molecules through the aqueous sensillum lymph to the olfactory receptors. wikipedia.orgmdpi.com Identifying the specific CSPs involved in the perception of this compound and understanding their binding characteristics will provide a more complete picture of the initial events in pheromone detection.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of chemical compounds, including insect pheromones like this compound. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for human researchers.

An emerging application of AI and ML is in the design of novel pheromone analogues. By training algorithms on the known structures and activities of various semiochemicals, it may be possible to predict new molecules with enhanced or modified biological effects. arxiv.orgnih.gov For example, an ML model could be used to design an analogue of this compound that is more volatile or more resistant to degradation in the field, thus improving the performance of trapping systems.

AI can also be instrumental in predicting the most efficient synthetic routes for pheromones. researchgate.net By analyzing databases of chemical reactions, ML models can suggest novel and more efficient pathways for the synthesis of this compound, potentially reducing the number of steps and the amount of waste generated. researchgate.net This approach could significantly accelerate the development of more sustainable and cost-effective production methods.

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Approach | Potential Outcome |

| Novel Compound Design | Quantitative Structure-Activity Relationship (QSAR) modeling, Generative models. arxiv.orgnih.gov | Design of more potent or stable analogues of this compound. |

| Synthesis Prediction | Retrosynthesis prediction algorithms. researchgate.net | Identification of more efficient and sustainable synthetic routes. |

| Behavioral Response Prediction | Analysis of electrophysiological and behavioral data. | Prediction of how structural modifications to the pheromone will affect insect behavior. |

Exploration of Novel Bio-based Applications Beyond Known Semiochemical Roles

While the primary application of this compound is as a semiochemical for monitoring and managing khapra beetle populations, future research may uncover novel bio-based applications for this compound and its derivatives. corteva.comresearchgate.netnumberanalytics.com

The unique chemical structure of this branched-chain fatty acid ester could lend itself to other biological activities. For instance, some fatty acid derivatives have been shown to possess antimicrobial or antifungal properties. Future studies could investigate whether this compound or its analogues exhibit such activities, which could lead to their development as natural preservatives or crop protection agents against microbial pathogens.

Another potential area of exploration is the use of this compound in bioremediation. The biodegradability of fatty acid esters makes them environmentally friendly. Research could explore if this compound can be used as a carbon source for certain microorganisms, potentially aiding in the cleanup of contaminated sites.

Furthermore, the specific interaction of this pheromone with its receptor could be harnessed for the development of highly sensitive biosensors. Such biosensors could be used for the early detection of khapra beetle infestations in stored products, providing a rapid and accurate alternative to traditional trapping methods.

Multidisciplinary Approaches to Address Complex Chemosensory Systems and Behavioral Ecology

Understanding the role of this compound in the life of the khapra beetle requires a multidisciplinary approach that integrates chemistry, neurobiology, genetics, and ecology. nih.govekb.egbu.edu.eg Future research will increasingly rely on such collaborations to unravel the complexities of the beetle's chemosensory system and its behavioral responses to this key pheromone.

Integrative studies will be crucial to understand how the perception of this compound is influenced by the beetle's physiological state (e.g., age, mating status, nutritional status) and environmental conditions (e.g., temperature, humidity). bu.edu.eg This knowledge is vital for optimizing the use of pheromone-based control strategies in real-world settings.

Moreover, the interplay between the aggregation pheromone and other chemical cues, such as host plant volatiles, is another important area for future investigation. A deeper understanding of how these different signals are integrated by the beetle's nervous system to guide its behavior will be essential for developing more sophisticated and effective pest management strategies. This could involve the development of synergistic lures that combine the aggregation pheromone with host plant attractants to enhance trapping efficacy.

Finally, studying the genetic basis of pheromone production and perception in Trogoderma granarium will provide valuable insights into the evolution of this chemical communication system and may reveal new targets for pest control. researchgate.net For example, identifying the genes involved in the biosynthesis of this compound could open up possibilities for developing gene-silencing technologies to disrupt pheromone production in the field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.